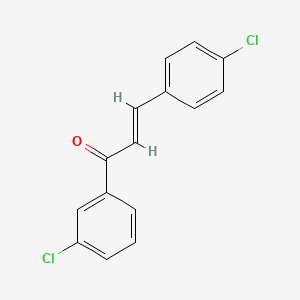

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEJRVCUOPUWCC-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, equimolar quantities of 3-chloroacetophenone and 4-chlorobenzaldehyde are dissolved in ethanol. A 50% aqueous potassium hydroxide (KOH) solution is added dropwise under vigorous stirring at room temperature. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Key Parameters:

Workup and Purification

The reaction mixture is quenched with ice-cold water, and the precipitated crude product is filtered. Purification is achieved via recrystallization from ethyl acetate, yielding pale-yellow crystals with a melting point of 406–408 K. The reported yield for this method is approximately 70%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative to conventional heating, offering reduced reaction times and improved yields. While direct studies on the target compound are limited, analogous chalcone syntheses provide actionable insights.

Methodology and Optimization

In a modified procedure, 3-chloroacetophenone and 4-chlorobenzaldehyde are mixed with a catalytic amount of KOH in ethanol. The mixture is irradiated in a microwave reactor at 80–100°C for 5–10 minutes. Microwave energy enhances molecular collisions, accelerating the condensation and dehydration steps.

Advantages Over Conventional Methods:

-

Energy Efficiency: Lower thermal degradation.

Catalytic Innovations

Acid Catalysis

Sulfonic acid-functionalized silica gel catalyzes chalcone synthesis under mild conditions. While untested for the target compound, this method achieves >80% yields in analogous reactions at 60°C within 2 hours.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) enable solvent-free condensation at 40–50°C, though yields are moderate (50–60%).

Purification and Characterization

Recrystallization

Ethyl acetate is the preferred solvent for recrystallization, producing high-purity crystals.

Spectroscopic Validation

-

X-ray Crystallography: Confirms (E)-configuration and dihedral angles between aromatic rings (46.7°).

Comparative Analysis of Methods

*Extrapolated from analogous chalcone syntheses.

Chemical Reactions Analysis

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Condensation: The compound can participate in further condensation reactions to form more complex molecules with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

Chalcones have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Anti-Cancer Activity

Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways. A study demonstrated that (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one exhibited significant cytotoxicity against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dimmock et al. (2005) | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| Fun et al. (2008) | HeLa (cervical cancer) | 12.5 | Inhibition of cell proliferation |

Anti-Microbial Properties

Chalcones have also shown promising anti-microbial activity against various pathogens. In vitro studies have reported that this compound inhibits the growth of bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Agricultural Applications

Chalcones are being explored as potential agrochemicals due to their phytotoxic properties against weeds and pests.

Herbicidal Activity

Studies have indicated that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide development.

| Weed Species | Effect |

|---|---|

| Amaranthus retroflexus | Growth inhibition at 100 µM |

| Echinochloa crus-galli | Growth inhibition at 150 µM |

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against agricultural pests.

| Insect Species | Mortality Rate (%) at 24h |

|---|---|

| Spodoptera frugiperda (fall armyworm) | 75% at 200 µg/mL |

| Aphis gossypii (cotton aphid) | 60% at 150 µg/mL |

Materials Science Applications

Chalcones are being investigated for their use in developing new materials, particularly in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

Research suggests that chalcones can be used as emissive materials in OLEDs due to their excellent photophysical properties.

Photovoltaic Cells

Studies have shown that incorporating chalcone derivatives into photovoltaic cells can enhance their efficiency by improving light absorption.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with biological targets through its α, β-unsaturated carbonyl system. This system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectral Properties

Chalcone derivatives exhibit tunable properties based on substituent electronic effects (electron-withdrawing or donating). A comparative analysis is provided below:

Key Insights :

- Electron-withdrawing groups (e.g., Cl, Br) increase dipole moments and polarizability, critical for NLO applications.

- Electron-donating groups (e.g., OCH₃, N(CH₃)₂) enhance conjugation but reduce electron deficiency, impacting charge-transfer interactions.

- Hydroxyl groups introduce hydrogen bonding, influencing crystal packing and solubility .

Crystallographic and Solid-State Properties

Crystal packing varies significantly with substituents:

Key Insights :

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising a propene chain with two aromatic rings. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H10Cl2O. The structural characteristics include:

- Two chlorinated phenyl groups.

- A double bond between the second and third carbon atoms of the propene chain.

The dihedral angle between the two phenyl rings is approximately 46.7°, which influences its biological interactions and stability in various environments .

Anticancer Activity

Chalcones have shown significant promise in cancer therapy through various mechanisms:

- Cell Cycle Disruption : Studies indicate that chalcones can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). For instance, this compound displays antiproliferative effects with IC50 values ranging from 9.76 to 40.83 µM in different cancer cell lines .

- Mechanistic Insights : The compound has been reported to activate the p53 pathway, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors like Bcl-2 .

| Activity | IC50 (µM) | Cell Lines |

|---|---|---|

| Antiproliferative | 9.76 - 40.83 | Canine lymphoma and leukemia cells |

| Induction of Apoptosis | 3.94 - 9.22 | Triple-negative breast cancer (TNBC) |

Anti-inflammatory Properties

Chalcones are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of halogen substituents enhances their lipophilicity, potentially increasing their efficacy in inflammatory models .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.

- Fungal Activity : Preliminary studies suggest antifungal activity as well, although further research is necessary to quantify this effect .

Case Studies

Several studies have highlighted the biological activity of chalcones similar to this compound:

- Kachadourian et al. demonstrated that a related chalcone derivative could induce Nrf2 transcriptional activity, leading to increased intracellular glutathione levels and enhanced cellular defense mechanisms against oxidative stress .

- Elkhalifa et al. reported significant inhibition of tumor invasion and migration in TNBC models, emphasizing the potential of chalcone derivatives in targeting aggressive cancer types .

Q & A

Q. What synthetic methods are commonly used to prepare (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation . This involves reacting a substituted acetophenone (e.g., 3-chloroacetophenone) with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) under acidic or basic conditions. For example, ethanol with catalytic HCl or NaOH is used to facilitate keto-enol tautomerism, forming the α,β-unsaturated ketone. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=C stretch at ~1600 cm⁻¹).

- ¹H and ¹³C NMR confirm the E-configuration of the α,β-unsaturated system (e.g., coupling constant J ≈ 15–16 Hz for trans-vinylic protons).

- High-resolution mass spectrometry (HR-MS) verifies molecular mass and fragmentation patterns.

- Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry and stereochemistry .

Q. How is the purity of the compound assessed?

Purity is validated using HPLC with UV detection (λ ~250–300 nm for chalcones) and melting point analysis . Consistent melting points across recrystallized batches and sharp NMR peaks without impurities are additional indicators .

Advanced Research Questions

Q. How do DFT calculations align with experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and electronic properties (e.g., HOMO-LUMO energies). For instance, the calculated C=O bond length (~1.23 Å) and C=C bond length (~1.34 Å) closely match XRD data (e.g., 1.22 Å and 1.33 Å, respectively). Discrepancies in dihedral angles (<5°) may arise from crystal packing effects not modeled in gas-phase DFT .

Q. What contradictions exist between theoretical and experimental UV-Vis spectra, and how are they resolved?

Theoretical λmax values (e.g., 320 nm) often exceed experimental results (e.g., 290 nm) due to solvent effects. Incorporating the Polarizable Continuum Model (PCM) for solvents like ethanol or DMSO improves agreement. Discrepancies in molar absorptivity may require adjusting transition dipole moments in TD-DFT calculations .

Q. How does the crystal packing influence the compound's reactivity and stability?

XRD reveals intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking between aromatic rings. These interactions stabilize the crystal lattice, reducing susceptibility to moisture and oxidation. For example, a 3D network formed by C–H···Cl interactions in related chalcones enhances thermal stability .

Q. What mechanisms explain the compound's moderate antimicrobial activity?

In vitro assays (e.g., broth microdilution) against S. aureus and E. coli show MIC values of 64–128 µg/mL. Proposed mechanisms include membrane disruption via hydrophobic chalcone insertion or inhibition of bacterial enzymes (e.g., DNA gyrase). Synergistic effects with antibiotics (e.g., ciprofloxacin) are explored using checkerboard assays .

Data Contradiction Analysis

Q. How can conflicting reports on antimicrobial efficacy be reconciled?

Variability in MIC values may stem from differences in:

Q. Why do HOMO-LUMO gaps from DFT vary across studies?

Variations arise from basis set choice (e.g., 6-31G vs. 6-311++G(d,p)) and solvent models . Larger basis sets and implicit solvation (e.g., PCM) yield gaps closer to experimental electrochemical data. Comparing ionization potentials (DFT) with cyclic voltammetry measurements validates computational setups .

Methodological Recommendations

Q. What strategies optimize the synthesis yield of this chalcone?

Q. How can crystallographic data improve drug design for this compound?

XRD-derived electron density maps guide modifications to enhance bioactivity. For example, introducing electron-withdrawing groups (e.g., –NO2) at specific positions can increase electrophilicity, improving interactions with microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.